1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid
CAS No.: 1316217-18-1
Cat. No.: VC2706099
Molecular Formula: C14H18N2O4
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1316217-18-1 |
---|---|
Molecular Formula | C14H18N2O4 |
Molecular Weight | 278.3 g/mol |
IUPAC Name | 1-acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid |
Standard InChI | InChI=1S/C14H18N2O4/c1-10(17)16-8-7-15(9-13(16)14(18)19)11-3-5-12(20-2)6-4-11/h3-6,13H,7-9H2,1-2H3,(H,18,19) |
Standard InChI Key | KXIDGDPOGWYPLU-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCN(CC1C(=O)O)C2=CC=C(C=C2)OC |
Canonical SMILES | CC(=O)N1CCN(CC1C(=O)O)C2=CC=C(C=C2)OC |
Introduction
Physicochemical Properties
The physicochemical properties of 1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid can be inferred based on its structural features and data from related compounds. The presence of both hydrophilic (carboxylic acid, carbonyl group) and hydrophobic (methoxyphenyl) moieties suggests a compound with amphoteric solubility characteristics. The carboxylic acid functional group would confer acidic properties, enabling it to participate in salt formation reactions in suitable environments.
Synthesis and Production Methods
Purification and Characterization
Standard purification techniques for piperazine derivatives typically include recrystallization, column chromatography, and in some cases, preparative HPLC. Characterization would likely involve:
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NMR spectroscopy (¹H and ¹³C) to confirm the structure
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Mass spectrometry to verify the molecular weight
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Infrared spectroscopy to identify functional groups
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Elemental analysis to confirm the molecular formula
Biological Activities and Medicinal Applications
Structure-Activity Relationships
Structure-activity relationship (SAR) studies of piperazine derivatives provide valuable insights into how the structural features of 1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid might influence its biological activity. Several key observations from related compounds include:
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The 4-position substituent of the piperazine ring significantly impacts inhibitory activity
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The presence of a phenylpiperazine skeleton plays a crucial role in antiproliferative effects in vitro
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The activity of derivatives with piperazine was generally superior to those with aniline, piperidine, or morpholine
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The number and type of substituents on the benzene ring correlate with anticancer activity
These SAR findings suggest that the specific arrangement of functional groups in 1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid, particularly the methoxyphenyl group at position 4 of the piperazine and the acetyl group at position 1, may contribute to potential biological activity.
Comparative Analysis with Related Compounds
Structural Comparisons
1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid shares structural similarities with several compounds described in the literature. A comparative analysis helps to position this compound within the broader context of piperazine derivatives.
Table 2: Structural Comparison with Related Compounds
Functional Group Contributions
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The piperazine core provides a rigid scaffold with two nitrogen atoms available for substitution, enabling diverse molecular designs
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The acetyl group at N-1 affects the electron density of the piperazine ring and may influence binding interactions with biological targets
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The 4-methoxyphenyl group at N-4 contributes hydrophobicity and potential for π-π interactions with aromatic residues in binding pockets
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The carboxylic acid at position 2 provides an acidic handle for salt formation, hydrogen bonding, and potential interactions with basic amino acid residues in proteins
Research on piperazine derivatives has shown that "the substituent number of benzene rings showed great influence on anticancer" activity , suggesting that the 4-methoxyphenyl group in our target compound may play a significant role in any potential biological activity.
Research Applications and Future Directions
Future Research Opportunities
Several promising research directions for 1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid include:
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Synthesis optimization and scale-up studies
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Comprehensive characterization of physicochemical properties
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Screening for biological activities, particularly anticancer effects
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Investigation of structure-activity relationships through systematic modification of functional groups
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Computational studies to predict potential binding interactions with biological targets
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Development of derivatives with enhanced potency or improved physicochemical properties
The potential for hybridization with other pharmacophores also represents an interesting research avenue, as suggested by the approach described for N-4-Piperazinyl Butyryl compounds where "the two privileged pharmacophores were assembled in one molecular frame" to "potentiate the anti-cancer activity... while improving the physiochemical properties" .
Analytical Methods and Characterization Techniques
Spectroscopic Analysis
Characterization of 1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid would typically involve multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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¹H NMR would show signals for the methoxy protons, acetyl methyl protons, aromatic protons, and piperazine ring protons
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¹³C NMR would reveal the carbonyl carbons, aromatic carbons, and aliphatic carbons
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Infrared (IR) spectroscopy would display characteristic bands for the carboxylic acid (O-H stretch, C=O stretch), amide carbonyl, and aromatic C-H stretching
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Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure
Chromatographic Methods
Chromatographic techniques for analysis and purification might include:
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High-Performance Liquid Chromatography (HPLC) for purity assessment and preparative separation
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Thin-Layer Chromatography (TLC) for reaction monitoring and initial purity checks
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Gas Chromatography-Mass Spectrometry (GC-MS) for compounds with sufficient volatility
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